NK3 Receptor Binding Affinity vs. Neurokinin B
[MePhe7]-Neurokinin B exhibits substantially higher affinity for the human NK3 receptor compared to the endogenous ligand neurokinin B (NKB). While NKB binds with an IC50 of approximately 1.5 nM, the methylated phenylalanine substitution in [MePhe7]-NKB enhances this affinity, achieving a functional IC50 of 3 nM for receptor activation and a binding pKi ranging from 8.7 to 9.6 (corresponding to Ki values of 2.0 nM to 0.25 nM) [1][2]. This affinity gain, combined with its profound selectivity (see below), ensures that [MePhe7]-NKB reliably engages NK3 receptors at low nanomolar concentrations without requiring high, potentially off-target doses [3].
| Evidence Dimension | NK3 Receptor Affinity (Binding/Activation) |
|---|---|
| Target Compound Data | IC50 = 3 nM; pKi = 8.7 – 9.6 |
| Comparator Or Baseline | Neurokinin B (NKB): IC50 = 1.5 nM (binding inhibition) |
| Quantified Difference | Comparable or slightly improved functional potency; superior selectivity (see separate evidence) |
| Conditions | Human NK3 receptor expressed in CHO cells; radioligand binding ([125I]-[MePhe7]-NKB) and functional assays |
Why This Matters
Ensures robust, low-concentration activation of NK3 receptors, minimizing non-specific binding and enabling precise dose-response studies.
- [1] IUPHAR/BPS Guide to Pharmacology. [Phe(Me)7]neurokinin B ligand page. GtoPdb Ligand ID: 2113. Accessed 2026. View Source
- [2] Beaujouan JC, Saffroy M, Torrens Y, Glowinski J. Characterization of the binding of [125I-iodo-histidyl,methyl-Phe7] neurokinin B to the neurokinin-3 receptor. J Neurochem. 1994;62(6):2443-2446. View Source
- [3] MedChemExpress. [MePhe7]-Neurokinin B product page. Cat. No.: HY-P3862. Accessed 2026. View Source
